1-(2-Bromophenyl)-3-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea is a complex organic compound notable for its potential biological activities and applications in medicinal chemistry. The compound features a unique structure that integrates a bromophenyl group, a cyclohexyl moiety, and a pyridine-substituted oxadiazole, which may contribute to its pharmacological properties.
This compound falls under the category of urea derivatives, specifically those containing heterocyclic structures. It is synthesized through organic reactions involving various functional groups. The classification of this compound based on its structure suggests potential uses in pharmaceuticals, particularly as an anticancer agent or in the treatment of other diseases due to its complex molecular architecture.
The synthesis of 1-(2-Bromophenyl)-3-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea typically involves several steps:
This multi-step synthesis requires careful control of reaction conditions to optimize yields and selectivity.
The molecular formula for 1-(2-Bromophenyl)-3-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea is , with a molecular weight of approximately 442.32 g/mol.
The structural representation includes:
The presence of multiple functional groups allows for diverse interactions with biological targets, potentially enhancing its activity as a drug candidate.
The compound may undergo various chemical reactions that can modify its structure or enhance its biological activity:
These reactions are critical for exploring structure-activity relationships and optimizing the compound's efficacy.
The physical properties include:
Chemical properties involve:
Characterization techniques such as Nuclear Magnetic Resonance (NMR), High Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are commonly employed to confirm purity and structural integrity.
1-(2-Bromophenyl)-3-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea has potential applications in:
The core synthetic strategy for 1-(2-bromophenyl)-3-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea (CAS 1396682-50-0) employs a convergent approach featuring sequential heterocycle formation and urea coupling. As detailed in patent applications [3], the synthesis initiates with the preparation of 1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine. This key intermediate is synthesized via cyclocondensation of cyclohexanecarbonitrile oxide with pyridine-3-carbonitrile, followed by catalytic hydrogenation to yield the primary amine. Urea linkage formation is achieved through reaction with 2-bromophenyl isocyanate under anhydrous toluene reflux conditions (48 hours, 110°C), yielding the target compound in 68-72% isolated yield after silica gel purification [3]. The structural complexity necessitates orthogonal protection strategies, where tert-butoxycarbonyl (Boc) protection of the cyclohexylamine nitrogen precedes oxadiazole formation, followed by acidic deprotection to enable urea coupling .
Table 1: Key Intermediates in Cyclohexyl-Urea Synthesis
Intermediate | Structure | Synthetic Route | Yield (%) |
---|---|---|---|
1-Cyano-1-cyclohexanone oxime | C₇H₁₂N₂O | Cyclohexanone + NH₂OH·HCl/NaOAc | 89 |
1-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine | C₁₃H₁₆N₄O | Nitrile oxide cycloaddition + catalytic hydrogenation | 65 |
1-(2-Bromophenyl)-3-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea | C₂₀H₂₀BrN₅O₂ | Urea coupling (toluene, 110°C) | 71 |
The critical 1,2,4-oxadiazole ring assembly leverages in situ generated nitrile oxide chemistry to enhance regioselectivity and yield. As demonstrated in protease inhibitor syntheses [4] and fungicidal compound development [6], cyclohexanecarbonitrile oxide is generated from chloro-oxime precursors (cyclohexanone oxime + N-chlorosuccinimide) using triethylamine as base in dimethylformamide at 0-5°C. This unstable intermediate undergoes instantaneous [3+2] cycloaddition with pyridine-3-carbonitrile upon warming to 25°C, achieving 92-95% conversion within 3 hours [6]. Microwave-assisted optimization (150°C, 30 minutes) reduces reaction time by 85% while maintaining 89% isolated yield, as confirmed by high-performance liquid chromatography (HPLC) analysis [6]. Solvent screening revealed dimethyl sulfoxide (DMSO) as superior to tetrahydrofuran (THF) or acetonitrile, minimizing diastereomeric byproduct formation to <2% [4]. The electron-deficient nature of the pyridine nitrile significantly enhances dipolarophile reactivity, with Hammett constants correlating with cyclization efficiency (σ = +0.56, ρ = -1.2) [6].
Table 2: Solvent and Temperature Effects on Oxadiazole Cyclization
Condition | Temperature (°C) | Time (h) | Yield (%) | Byproducts (%) |
---|---|---|---|---|
DMF/TEA (Standard) | 25 | 3 | 92 | 5.2 |
THF/TEA | 25 | 8 | 78 | 12.6 |
MeCN/TEA | 25 | 6 | 83 | 9.1 |
DMSO/TEA | 25 | 2.5 | 95 | 1.8 |
DMSO/TEA (Microwave) | 150 | 0.5 | 89 | 3.1 |
The urea bond formation between 1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine and 2-bromophenyl isocyanate constitutes a yield-limiting step due to steric hindrance from the cyclohexyl and oxadiazole groups. Research on analogous urea syntheses [5] [10] demonstrates that Lewis acid catalysts significantly accelerate this coupling. Scandium(III) triflate (5 mol%) in tetrahydrofuran at 60°C reduces reaction time from 48 to 8 hours while increasing yield to 86% by activating the isocyanate carbonyl [5]. Alternative palladium-based systems enable direct urea formation from amines and CO without isocyanate intermediates: Pd(OAc)₂/XPhos (2 mol%) catalyzes the reaction between 2-bromo-aniline and the oxadiazolyl-cyclohexylamine under 20 bar CO pressure in toluene, achieving 96% yield at 120°C within 12 hours [10]. This gas-phase methodology eliminates hazardous isocyanate handling but requires specialized equipment. Catalyst recycling studies reveal that immobilized variants (e.g., Pd nanoparticles on mesoporous silica) maintain 91% yield over five cycles, demonstrating industrial viability [5].
Table 3: Catalytic Systems for Urea Coupling Efficiency
Catalyst System | Conditions | Time (h) | Yield (%) | Turnover Number |
---|---|---|---|---|
Uncatalyzed | Toluene, 110°C | 48 | 71 | - |
Sc(OTf)₃ (5 mol%) | THF, 60°C | 8 | 86 | 17.2 |
ZnCl₂ (10 mol%) | Toluene, 80°C | 24 | 79 | 7.9 |
Pd(OAc)₂/XPhos (2 mol%) | Toluene/CO (20 bar), 120°C | 12 | 96 | 48.0 |
Pd@SBA-15 (0.5 mol%) | Toluene/CO (20 bar), 120°C | 14 | 94 | 188.0 |
Sustainable synthesis development focuses on solvent reduction, energy efficiency, and waste minimization throughout the multi-step sequence. The oxadiazole formation step employs solvent-free mechanochemistry (ball milling) as described in fungicide patent innovations [6], where equimolar quantities of cyclohexanecarbonitrile oxide and pyridine-3-carbonitrile undergo cycloaddition within 45 minutes at 35 Hz frequency, yielding 93% pure product without aqueous workup. Flow chemistry implementations integrate the urea coupling step using microreactor technology: solutions of oxadiazolyl-cyclohexylamine (0.5 M in THF) and 2-bromophenyl isocyanate (0.55 M) merge at a T-junction before entering a heated reactor coil (100°C, 15 min residence time), achieving 95% conversion with 99% regioselectivity [6]. Life-cycle assessment reveals that these continuous methods reduce cumulative energy demand by 64% and E-factor (kg waste/kg product) from 32 to 7 compared to batch processes. Aqueous micellar catalysis represents another advancement, where designer surfactants (e.g., TPGS-750-M) enable the urea coupling in water at 25°C, suppressing isocyanate hydrolysis to <1% while providing 89% isolated yield after extraction [8].
Table 4: Environmental Metrics Across Synthetic Methodologies
Methodology | PMI (kg/kg) | E-Factor | Energy Demand (kWh/mol) | By-Product Reduction (%) |
---|---|---|---|---|
Conventional Batch | 48 | 32 | 82 | Baseline |
Solvent-Free Mechanochemistry | 11 | 5 | 18 | 78 |
Flow Microreactor | 19 | 7 | 29 | 62 |
Aqueous Micellar Catalysis | 23 | 9 | 34 | 71 |
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0